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An In-depth Technical Guide to the Mass Spectrum of 2-Isopropoxyphenol-d7

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This technical guide provides a detailed analysis of the mass spectrum of **2- Isopropoxyphenol-d7**, a deuterated isotopologue of 2-Isopropoxyphenol. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and quantification of labeled compounds. The guide covers the predicted fragmentation patterns, a detailed experimental protocol for analysis, and relevant biochemical pathways.

Disclaimer: Experimental mass spectral data for **2-Isopropoxyphenol-d7** is not readily available in public databases. The data and interpretations presented herein are based on the known mass spectrum of the non-deuterated analogue, 2-Isopropoxyphenol, sourced from the NIST Mass Spectrometry Data Center, and established principles of mass spectral fragmentation for deuterated compounds.[1][2]

Predicted Mass Spectral Data of 2-Isopropoxyphenol-d7

The interpretation of the mass spectrum of **2-Isopropoxyphenol-d7** is predicated on the fragmentation of its non-deuterated counterpart. Aromatic ethers typically exhibit characteristic fragmentation patterns, including a prominent molecular ion peak.[2] For the purpose of this guide, it is assumed that the seven deuterium atoms are located on the isopropyl group (d7), a common labeling strategy for metabolic studies.



The molecular weight of non-deuterated 2-Isopropoxyphenol (C9H12O2) is approximately 152.19 g/mol .[1][2] The deuterated analogue, **2-Isopropoxyphenol-d7** (C9H5D7O2), would therefore have a molecular weight of approximately 159.23 g/mol .

Table 1: Prominent Peaks in the Electron Ionization (EI) Mass Spectrum of 2-Isopropoxyphenol

m/z	Relative Intensity (%)	Proposed Fragment
152	45	[M]+• (Molecular Ion)
110	100	[M - C3H6]+•
95	15	[C6H7O]+
81	10	[C6H5]+
53	12	[C4H5]+

Data is estimated from the graphical representation of the mass spectrum of 2-Isopropoxyphenol from the NIST WebBook.[1]

Table 2: Predicted Prominent Peaks in the EI Mass Spectrum of 2-Isopropoxyphenol-d7

Predicted m/z	Relative Intensity (%)	Proposed Fragment
159	45	[M]+• (Molecular Ion)
110	100	[M - C3D6]+•
95	15	[C6H7O]+
81	10	[C6H5]+
53	12	[C4H5]+

The primary fragmentation pathway for 2-Isopropoxyphenol involves the loss of a neutral propene molecule (C3H6) from the isopropoxy group, leading to the base peak at m/z 110. In the deuterated analogue, this would correspond to the loss of deuterated propene (C3D6), resulting in the same fragment at m/z 110. Other minor fragments arise from the cleavage of the aromatic ring.



Experimental Protocols

A specific, validated protocol for **2-Isopropoxyphenol-d7** is not available. However, a general method for the analysis of phenolic compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol can be adapted and optimized for the specific compound and instrumentation.[3][4][5][6]

Sample Preparation (Derivatization)

For GC-MS analysis, phenolic compounds are often derivatized to increase their volatility and improve chromatographic peak shape. A common method is silylation.[4][5]

- Evaporate a solution containing the analyte to dryness under a gentle stream of nitrogen.
- Add 50 μL of a derivatizing reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5]
- Seal the vial and heat at 70°C for 4 hours to ensure complete derivatization.[5]
- Cool the sample to room temperature before injection into the GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

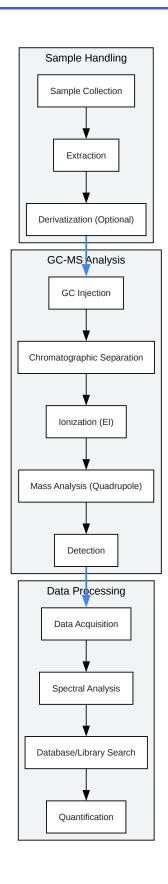


Parameter	Setting
Gas Chromatograph	Agilent 7890B or equivalent
Injector	Splitless mode, 275°C
Autosampler	1 μL injection volume
GC Column	DB-5ms fused-silica capillary column (30 m x 0.25 mm I.D., 0.25 μ m film thickness) or equivalent[4]
Carrier Gas	Helium at a constant flow rate of 1.10 mL/min[3]
Oven Temperature Program	Initial temperature of 60°C held for 5 minutes, then ramped at 8°C/min to 300°C and held for 10 minutes[6]
Mass Spectrometer	Agilent 5977A or equivalent
Ionization Mode	Electron Ionization (EI) at 70 eV[5]
Mass Range	m/z 50-650[5]
Ion Source Temperature	280°C
Transfer Line Temperature	300°C[6]

Visualizations

The following diagrams illustrate a typical workflow for mass spectral analysis and a conceptual signaling pathway relevant to the metabolism of phenolic compounds.

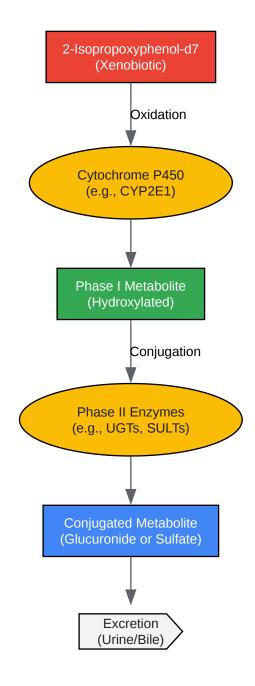




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Caption: A generalized workflow for GC-MS analysis.





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Caption: A conceptual pathway for xenobiotic metabolism.[7][8][9]

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